molecular formula CCl6Si B098630 Trichloro(trichloromethyl)silane CAS No. 17760-13-3

Trichloro(trichloromethyl)silane

Cat. No. B098630
CAS RN: 17760-13-3
M. Wt: 252.8 g/mol
InChI Key: YWUUHVWMPSPGQO-UHFFFAOYSA-N
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Description

Trichloro(trichloromethyl)silane is a compound of interest in the field of organosilicon chemistry due to its multifunctional nature and potential as a synthetic intermediate. The compound is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are extensively discussed, which can provide insights into its chemical behavior and applications.

Synthesis Analysis

The synthesis of related (chloromethyl)silanes has been achieved through coupling reactions between (chloromethyl)lithium and chlorosilanes . This method could potentially be adapted for the synthesis of this compound. Additionally, the in situ generation and reaction of trimethyl(trichloromethyl)silane for the synthesis of trichloromethylcarbinols suggests a scalable and less hazardous approach to handling trichloromethylsilanes .

Molecular Structure Analysis

The molecular structure of (dichloromethyl)-trichlorosilane, a compound similar to this compound, has been determined by gas phase electron diffraction, revealing a C1-symmetry and specific bond lengths and angles . This information can be extrapolated to hypothesize about the molecular structure of this compound.

Chemical Reactions Analysis

Trichlorosilane derivatives have been shown to undergo various chemical reactions. For instance, trichlorosilane reacts with 1,3,3,3-tetrafluoropropene to yield trichloro(2-fluoro-1-trifluoromethyl)silane , and the dehydrochlorination of trichloro(2,3-dichloropropyl)silane produces vinyl-silanes . These reactions demonstrate the reactivity of trichlorosilane compounds and suggest that this compound could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the hydrolytic cocondensation of trichloro(3,3,3-trifluoropropyl)silane with other silanes results in polyfluoroorganosiloxane resins with high thermal stability . This suggests that this compound could also be used to synthesize materials with desirable thermal properties.

Scientific Research Applications

Surface Modification and Material Science

  • Formation of Self-Assembled Monolayers : Trichloro(trichloromethyl)silane derivatives are utilized for the formation of self-assembled monolayers on silicon surfaces, providing a foundation for multilayer structures and further chemical modifications (Banaszak et al., 2009).
  • Hydrophobic Surface Coatings : Variants of this compound are used to create hydrophobic coatings on various surfaces, significantly improving their resistance to moisture and other environmental factors (Baruwa et al., 2019).

Synthesis and Chemical Reactivity

  • Synthesis of Functional Silanes : Research has been conducted on the synthesis of diverse triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane, showcasing the structural diversity and potential for further chemical applications (Linnemannstöns et al., 2020).
  • Nitrile Activation : this compound compounds have been shown to activate nitriles, leading to the formation of new dinuclear pentacoordinate silicon(IV) complexes, a process valuable in various synthetic applications (Junold et al., 2012).
  • Radical-Based Reactions : The compound has been instrumental in radical-based reactions in organic chemistry, enabling reactions under mild conditions with high yield and selectivity (Chatgilialoglu & Lalevée, 2012).

Catalysis and Industrial Processes

  • Enhanced Silane Production : The compound has been explored for its role in the production of silanes, a crucial component in solar photovoltaic cells, suggesting optimized production methods through reactive distillation systems (Medina-Herrera et al., 2017).
  • Improved Trichlorosilane Production : It has been used in the synthesis of trimetallic oxide mesocrystal microspheres, significantly enhancing the catalytic production of trichlorosilane, a key precursor for high-purity silicon in solar cells (Li et al., 2020).

Safety and Hazards

Trichloro(trichloromethyl)silane is highly flammable and hydrolyzes to release HCl . It’s considered a poison inhalation hazard and corrosive . It can cause burns by all exposure routes . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

trichloro(trichloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl6Si/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUUHVWMPSPGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066262
Record name Silane, trichloro(trichloromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17760-13-3
Record name Trichloro(trichloromethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17760-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017760133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(trichloromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(trichloromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(trichloromethyl)silane
Source European Chemicals Agency (ECHA)
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Record name Trichloro(trichloromethyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(trichloromethyl)silane
Reactant of Route 2
Reactant of Route 2
Trichloro(trichloromethyl)silane

Q & A

Q1: How does Trichloro(trichloromethyl)silane behave at high temperatures?

A1: [] Thermal decomposition of this compound at temperatures around 250-260°C leads to the formation of dichlorocarbene. This process involves the α-elimination of silicon tetrachloride. The generated dichlorocarbene can then participate in further reactions, such as cyclopropanation. For example, when pyrolyzed in the presence of cyclohexene, this compound forms 7,7-dichloronorcarane. []

Q2: Can this compound be used to introduce the trichloromethyl group into other molecules?

A2: [] While this compound can react with diazomethane to insert a methylene group into the silicon-halogen bond, it does not readily transfer the trichloromethyl group. [] In contrast, other reagents like (trichloromethyl)mercury compounds are more effective for trichloromethyl group transfer reactions. []

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